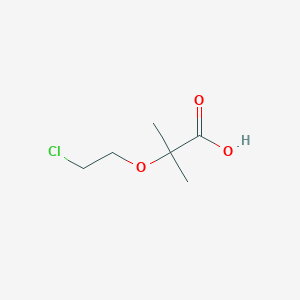

2-(2-Chloroethoxy)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethoxy)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-6(2,5(8)9)10-4-3-7/h3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWWYRURKRTXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for 2 2 Chloroethoxy 2 Methylpropanoic Acid

Historical Development of Related Synthetic Approaches

The foundational reactions for synthesizing molecules like 2-(2-chloroethoxy)-2-methylpropanoic acid have deep roots in the history of organic chemistry. The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone for forming the ether linkage. wikipedia.org This reaction, involving an alkoxide and an organohalide, provided the fundamental logic for connecting alcohol and alkyl halide precursors. wikipedia.org

Early approaches to constructing similar α-substituted carboxylic acids often relied on multi-step sequences. For instance, the synthesis of related chloroalkanoic acids has been achieved through methods such as the diazotization of amino acids, a technique that has been well-documented for converting amino groups to halides. orgsyn.org Another classic approach involves the condensation of chlorohydrins with salts of carboxylic acids. google.com These foundational methods, while effective, sometimes suffered from limitations such as harsh reaction conditions, the formation of byproducts, and modest yields, prompting the development of more refined and efficient contemporary strategies.

Contemporary Synthetic Strategies

Modern synthetic chemistry offers a more diverse toolkit for the preparation of this compound. These strategies often focus on improving efficiency, selectivity, and the use of milder reaction conditions.

A prevalent and highly effective strategy involves the synthesis of an ester precursor, which is subsequently hydrolyzed to yield the final carboxylic acid. This two-step approach is advantageous because esters are often easier to purify than carboxylic acids and can protect the acidic functionality during preceding reaction steps.

The synthesis typically begins with a readily available starting material, such as an ester of 2-hydroxy-2-methylpropanoic acid. This intermediate undergoes an etherification reaction (detailed in section 2.2.2) to install the chloroethoxy group. The final and crucial step is the hydrolysis of the resulting ester.

This hydrolysis can be achieved under either acidic or alkaline conditions. chemguide.co.uk

Alkaline Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible. chemguide.co.uk The ester is typically heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uknih.gov The reaction yields the carboxylate salt, which is then neutralized with a strong acid in a separate workup step to liberate the desired carboxylic acid. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This method involves heating the ester with an excess of water in the presence of a strong acid catalyst, like dilute sulfuric or hydrochloric acid. chemguide.co.uk This reaction is reversible, and therefore a large excess of water is used to drive the equilibrium towards the products. chemguide.co.uk

A process for a related compound involves hydrolyzing a methyl ester using a pre-cooled mixture of sodium hydroxide and water, followed by heating to reflux to ensure the reaction goes to completion. google.com

| Condition | Reagents | Key Features | Typical Workup |

|---|---|---|---|

| Alkaline | NaOH(aq) or KOH(aq), Heat | Irreversible, high yield. chemguide.co.uk | Acidification (e.g., HCl) to protonate the carboxylate salt. chemguide.co.uk |

| Acidic | H₂O, H₂SO₄(cat) or HCl(cat), Heat | Reversible; requires excess water to maximize product formation. chemguide.co.uk | Extraction of the carboxylic acid into an organic solvent. |

The formation of the C-O-C ether bond is a critical step in the synthesis. The Williamson ether synthesis is the most common and versatile method employed for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. wikipedia.org

For the synthesis of this compound (or its ester), two primary disconnections are possible:

Route A: The reaction between the alkoxide of a 2-hydroxy-2-methylpropanoate ester and an alkyl halide like 1-bromo-2-chloroethane (B52838).

Route B: The reaction between the alkoxide of 2-chloroethanol (B45725) and an ester of 2-bromo-2-methylpropanoic acid.

Route A is generally preferred. The SN2 reaction mechanism is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination side reactions. masterorganicchemistry.com Since 1-bromo-2-chloroethane is a primary halide, it is an excellent electrophile for this reaction. Conversely, the precursor in Route B is a tertiary alkyl halide, which would lead to significant amounts of elimination product rather than the desired ether. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as DMF or THF, using a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) to deprotonate the alcohol and form the reactive alkoxide nucleophile. miracosta.edu

An alternative approach involves the oxidation of a precursor alcohol to the carboxylic acid. This strategy would begin with the synthesis of 2-(2-chloroethoxy)-2-methylpropan-1-ol. This intermediate could then be oxidized to the target molecule.

A variety of oxidizing agents can be employed for the conversion of primary alcohols to carboxylic acids. A patented method for the synthesis of the structurally similar 2-(2-chloroethoxy)acetic acid utilizes nitric acid as the oxidant in water. google.com This method is presented as an environmentally friendly "green" process due to the use of water as a solvent and the avoidance of heavy metal oxidants. google.com The reaction efficiently oxidizes 2-chloroethoxyethanol (B8538215) to the corresponding acid. google.com This suggests that a similar oxidation of 2-(2-chloroethoxy)-2-methylpropan-1-ol could be a viable route.

| Starting Material | Oxidizing System | Solvent | Potential Advantages |

|---|---|---|---|

| 2-(2-chloroethoxy)-2-methylpropan-1-ol | Nitric Acid (HNO₃) | Water | Environmentally friendly, simple workup. google.com |

| 2-(2-chloroethoxy)-2-methylpropan-1-ol | Potassium Permanganate (KMnO₄) | Basic aqueous solution | Strong, reliable oxidant. |

| 2-(2-chloroethoxy)-2-methylpropan-1-ol | Chromic Acid (H₂CrO₄) | Acetone (B3395972) (Jones Oxidation) | High yields for many primary alcohols. |

While less common, other specialized routes could be envisioned. Modern synthetic methods like C-H activation are being explored for creating C-O bonds, but their application to a specific molecule like this is not yet established. cas.cnspringernature.com Another potential, albeit lengthy, pathway could involve the Grignard reaction. For example, reacting a Grignard reagent derived from 1-chloro-2-(2-methoxyethoxy)ethane with acetone would yield a tertiary alcohol, which would then require further steps to convert the methoxy (B1213986) group to a chloro group and oxidize the methyl group to a carboxylic acid, making it a less efficient route.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring the economic feasibility of the synthesis. nih.gov This process involves systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations. beilstein-journals.org

For the Williamson ether synthesis step, key optimization parameters include:

Base and Solvent: The choice of base (e.g., NaH, KOH, K₂CO₃) and solvent (e.g., DMF, THF, acetonitrile) can significantly impact the reaction rate and yield. The combination must be effective at generating the alkoxide without promoting side reactions.

Temperature: While heating can increase the reaction rate, excessively high temperatures may lead to decomposition or an increase in elimination byproducts.

Phase-Transfer Catalysts: In systems with limited solubility, phase-transfer catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) can be used to shuttle the alkoxide ion into the organic phase, thereby accelerating the reaction. wikipedia.org

For the ester hydrolysis step, optimization involves:

Concentration of Acid/Base: The molar ratio of the acid or base to the ester must be sufficient to drive the reaction to completion.

Reaction Time and Temperature: Monitoring the reaction over time using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) helps determine the optimal time required for complete conversion, avoiding potential degradation of the product from prolonged exposure to harsh conditions.

In oxidative methods , the choice of oxidant and reaction conditions is critical to prevent over-oxidation or unwanted side reactions. The concentration of the oxidant, temperature, and pH must be carefully controlled to achieve a high yield of the desired carboxylic acid. researchgate.net

By systematically applying these optimization principles, often aided by Design of Experiments (DoE) methodologies, synthetic routes to this compound can be made more efficient, robust, and scalable. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 2 Chloroethoxy 2 Methylpropanoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) is a versatile functional group that readily participates in a variety of reactions, most notably the formation of esters and amides, as well as acid-base reactions.

Formation of Esters and Amides

Esterification: 2-(2-Chloroethoxy)-2-methylpropanoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uknagwa.com This is an equilibrium reaction, and to favor the formation of the ester, it is common to use the alcohol as the solvent or to remove water as it is formed. chemguide.co.uk For example, the reaction with ethanol (B145695) would yield ethyl 2-(2-chloroethoxy)-2-methylpropanoate.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.

Amide Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow and inefficient. libretexts.org Common methods involve converting the carboxylic acid into a more reactive derivative, such as an acid chloride, or using coupling agents. For instance, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding acid chloride, which then readily reacts with a primary or secondary amine to form the desired amide. Alternatively, various modern coupling agents can facilitate the direct condensation of the carboxylic acid and an amine. nih.govacs.orgorganic-chemistry.org

| Reaction | Reagents | Product | Typical Conditions |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Ethyl 2-(2-chloroethoxy)-2-methylpropanoate) | Heating under reflux |

| Amide Formation | 1. Thionyl Chloride (SOCl₂)2. Amine (e.g., Ammonia) | Amide (e.g., 2-(2-Chloroethoxy)-2-methylpropanamide) | Step 1: Anhydrous conditionsStep 2: Low temperature |

Acid-Base Interactions and Salt Formation

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. For example, in the presence of a strong base like sodium hydroxide (B78521) (NaOH), it will be deprotonated to form sodium 2-(2-chloroethoxy)-2-methylpropanoate. This reaction is a straightforward acid-base neutralization. The resulting carboxylate salt is generally more soluble in water than the parent carboxylic acid.

Ether Functional Group Reactivity

The ether linkage in this compound is generally stable under many reaction conditions but can be cleaved under harsh, acidic conditions.

Ether Cleavage Reactions

The cleavage of the ether bond typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comtransformationtutoring.commasterorganicchemistry.com The reaction proceeds via nucleophilic substitution. The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com

The subsequent step depends on the nature of the carbon atoms attached to the oxygen. In the case of this compound, one side is a primary carbon (part of the chloroethoxy group) and the other is a tertiary carbon (part of the methylpropanoic acid moiety). Cleavage can occur via either an Sₙ1 or Sₙ2 pathway. libretexts.orgpressbooks.pub

Sₙ2 Pathway: The halide ion (Br⁻ or I⁻) can act as a nucleophile and attack the less sterically hindered primary carbon of the chloroethoxy group, leading to the formation of 2-hydroxy-2-methylpropanoic acid and 1-chloro-2-bromoethane (or 1-chloro-2-iodoethane).

Sₙ1 Pathway: Alternatively, the protonated ether can dissociate to form a relatively stable tertiary carbocation at the 2-position of the propanoic acid moiety. This carbocation would then be attacked by the halide ion. This pathway would lead to the formation of 2-bromo-2-methylpropanoic acid and 2-chloroethanol (B45725).

The predominant pathway will depend on the specific reaction conditions and the relative stability of the potential intermediates. Given the stability of the tertiary carbocation, an Sₙ1 mechanism is a likely pathway. libretexts.orgpressbooks.pub

| Reagent | Potential Products (Sₙ1 Pathway) | Potential Products (Sₙ2 Pathway) |

| HBr (excess) | 2-Bromo-2-methylpropanoic acid and 2-chloroethanol | 2-Hydroxy-2-methylpropanoic acid and 1-chloro-2-bromoethane |

| HI (excess) | 2-Iodo-2-methylpropanoic acid and 2-chloroethanol | 2-Hydroxy-2-methylpropanoic acid and 1-chloro-2-iodoethane |

Halogen (Chlorine) Functional Group Reactivity

The primary alkyl chloride in the 2-chloroethoxy group is susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)

The carbon atom bonded to the chlorine is a primary carbon, which strongly favors the Sₙ2 mechanism for nucleophilic substitution. learncbse.in In an Sₙ2 reaction, a nucleophile attacks the carbon atom, and the chloride ion is displaced in a single, concerted step. This pathway is favored by strong, unhindered nucleophiles.

An Sₙ1 reaction is unlikely at this primary carbon because it would require the formation of a highly unstable primary carbocation. learncbse.in

Therefore, this compound can react with a variety of nucleophiles to displace the chloride ion. For example, reaction with sodium iodide would yield 2-(2-iodoethoxy)-2-methylpropanoic acid. Reaction with ammonia (B1221849) could lead to the formation of the corresponding amine, although intramolecular reactions could also be possible under certain conditions.

It is also conceivable that under appropriate conditions, an intramolecular nucleophilic substitution could occur. The carboxylate anion, formed by deprotonation of the carboxylic acid, could act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a cyclic lactone. mdpi.comyoutube.com This would be an intramolecular Sₙ2 reaction.

| Nucleophile | Product of Sₙ2 Reaction |

| Iodide (I⁻) | 2-(2-Iodoethoxy)-2-methylpropanoic acid |

| Cyanide (CN⁻) | 2-(2-Cyanoethoxy)-2-methylpropanoic acid |

| Ammonia (NH₃) | 2-(2-Aminoethoxy)-2-methylpropanoic acid |

| Hydroxide (OH⁻) | 2-(2-Hydroxyethoxy)-2-methylpropanoic acid |

| Carboxylate (intramolecular) | A cyclic lactone |

Elimination Reactions

Elimination reactions of this compound would primarily involve the chloroethoxy portion of the molecule, specifically the C-Cl bond and adjacent C-H bonds. The most common mechanisms for such dehydrohalogenation reactions are the E2 (bimolecular elimination) and E1 (unimolecular elimination) pathways. amazonaws.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group (the chlorine atom), and the leaving group departs simultaneously, forming a double bond. amazonaws.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. khanacademy.org For this compound, the beta-protons are on the carbon adjacent to the chloro-substituted carbon. A strong, sterically hindered base would favor the E2 pathway. The reaction would proceed as follows:

A base abstracts a proton from the carbon beta to the chlorine.

Concurrently, the electrons from the C-H bond shift to form a C=C double bond.

The C-Cl bond breaks, and the chloride ion departs.

The E1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate. amazonaws.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. E1 reactions are favored by polar protic solvents and are typically in competition with SN1 reactions. masterorganicchemistry.com Given that a primary carbocation would be formed from this compound, which is highly unstable, the E1 pathway is considered less likely than the E2 pathway under most conditions.

A third possibility is the E1cB (Elimination Unimolecular conjugate Base) mechanism. This pathway is favored when the beta-protons are particularly acidic, and the leaving group is poor. The mechanism involves the formation of a carbanion intermediate in the first step, followed by the departure of the leaving group. libretexts.org While the ether oxygen does have a slight electron-withdrawing effect, it is unlikely to be sufficient to significantly acidify the beta-protons to favor an E1cB mechanism over E2 in the presence of a strong base.

Zaitsev's Rule generally predicts that in elimination reactions, the more substituted (more stable) alkene will be the major product. masterorganicchemistry.com However, in the case of this compound, there is only one possible alkene product from the elimination of HCl, which is 2-(vinyloxy)-2-methylpropanoic acid.

Alpha-Carbon Reactivity and Related Transformations

The alpha-carbon in this compound is the carbon atom to which the carboxylic acid group is attached. This carbon is tetrasubstituted with two methyl groups, the chloroethoxy group, and the carboxyl group. Crucially, it lacks an alpha-hydrogen .

The absence of an alpha-hydrogen has significant implications for its reactivity at this position. Many important reactions in carbonyl chemistry, such as enolate formation, aldol (B89426) reactions, and alpha-halogenation, require the presence of at least one acidic alpha-hydrogen. libretexts.org The acidity of alpha-hydrogens is a key feature of carbonyl compounds, allowing for the formation of resonance-stabilized enolate ions which act as potent nucleophiles. masterorganicchemistry.com

Since this compound does not possess an alpha-hydrogen, it cannot form an enolate at the alpha-carbon to the carboxyl group. Consequently, it will not undergo the typical alpha-carbon reactions, including:

Alpha-Halogenation: This reaction, which involves the substitution of an alpha-hydrogen with a halogen, is not possible.

Aldol and Claisen Condensations: These carbon-carbon bond-forming reactions rely on the nucleophilic attack of an enolate on another carbonyl compound. The inability to form an enolate prevents these transformations.

Alkylation of the Alpha-Carbon: Direct alkylation at the alpha-position via an enolate intermediate is not feasible.

Therefore, the reactivity of the alpha-carbon in this specific molecule is severely limited compared to carboxylic acids that do possess alpha-hydrogens. Any transformations involving this molecule would have to occur at the carboxylic acid group itself (e.g., esterification, reduction), the chloroethoxy side chain, or involve cleavage of the ether bond under harsh conditions.

Reaction Kinetics and Thermodynamic Considerations in its Transformations

The kinetics and thermodynamics of reactions involving this compound would be specific to the transformation being considered.

Kinetics is the study of reaction rates. For the potential E2 elimination of HCl from the chloroethoxy group, the reaction would be expected to follow second-order kinetics, as the rate is proportional to the concentration of both the substrate and the attacking base. khanacademy.org

Rate (E2) = k[this compound][Base]

Factors that would influence the rate of this E2 reaction include:

Strength of the base: A stronger base will lead to a faster reaction rate.

Solvent: Polar aprotic solvents are known to enhance the rate of E2 reactions. khanacademy.org

Temperature: Increasing the temperature generally increases the rate of elimination reactions.

If an E1 reaction were to occur (though unlikely), it would follow first-order kinetics, with the rate depending only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. libretexts.org

Rate (E1) = k[this compound]

The table below summarizes the expected kinetic and thermodynamic characteristics for the potential elimination reaction.

| Reaction Type | Kinetic Order | Rate Dependence | Thermodynamic Favorability |

| E2 Elimination | Second-order | [Substrate][Base] | Favored by strong bases and higher temperatures. |

| E1 Elimination | First-order | [Substrate] | Favored by polar protic solvents and higher temperatures; unlikely for this substrate. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Chloroethoxy 2 Methylpropanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Chloroethoxy)-2-methylpropanoic acid is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. docbrown.info The two methyl groups attached to the quaternary carbon are chemically equivalent and would therefore present as a singlet integrating to six protons. The two methylene (B1212753) groups of the chloroethoxy moiety are diastereotopic and would each be expected to appear as a triplet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| -O-CH₂- | 3.7 - 3.9 | Triplet | 2H |

| -CH₂-Cl | 3.6 - 3.8 | Triplet | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The quaternary carbon atom bonded to the two methyl groups and the ether oxygen will also have a characteristic chemical shift. The two methyl carbons are equivalent and will produce a single signal. The two methylene carbons of the chloroethoxy group will have distinct chemical shifts due to the different electronic environments created by the adjacent oxygen and chlorine atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 175 - 185 |

| -C (CH₃)₂ | 75 - 85 |

| -O-C H₂- | 65 - 75 |

| -C H₂-Cl | 40 - 50 |

2D NMR Techniques: To confirm the assignments from 1D NMR spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between the protons of the adjacent methylene groups in the chloroethoxy chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. The predicted monoisotopic mass of this compound is 166.03967 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 166, with an isotopic peak at m/z 168 in an approximate 3:1 ratio, which is characteristic of compounds containing one chlorine atom. docbrown.info Common fragmentation pathways for carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl group (-OH, 17 Da). docbrown.info Fragmentation of the ether linkage and the chloroethyl chain would also be anticipated.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 166/168 | [C₆H₁₁ClO₃]⁺ (Molecular Ion) |

| 121/123 | [M - COOH]⁺ |

| 103 | [M - CH₂Cl - H₂O]⁺ |

| 85 | [C₄H₅O₂]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

| 59 | [C₃H₇O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding. shout.education A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid is anticipated around 1700-1725 cm⁻¹. docbrown.info The C-O stretching of the ether and the carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the range of 600-800 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C-O (Ether & Carboxylic Acid) | 1000 - 1300 | Medium to Strong |

Advanced Chromatographic Techniques for Purity Assessment and Analysis in Research Matrices

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of carboxylic acids. tandfonline.compsu.edusielc.comhelixchrom.com For this compound, a C18 or C8 column would be suitable. The mobile phase would typically consist of an acidified aqueous solution (e.g., with phosphoric or formic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the carboxylic acid group has a weak chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.comrestek.com Carboxylic acids often require derivatization to increase their volatility and improve their chromatographic behavior. A common derivatization method is esterification to form, for example, methyl or ethyl esters. The analysis of halogenated organic compounds by GC-MS is a well-established method. chromatographyonline.comrestek.com A non-polar or medium-polarity capillary column would be appropriate for the separation.

Purity Assessment: Both HPLC and GC can be used for purity assessment by detecting and quantifying any impurities present in a sample of this compound. The peak area percentage of the main compound relative to the total peak area of all components in the chromatogram provides an estimation of its purity.

Computational and Theoretical Investigations of 2 2 Chloroethoxy 2 Methylpropanoic Acid

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. tcd.ie For a molecule like 2-(2-Chloroethoxy)-2-methylpropanoic acid, electronic structure calculations, typically employing Density Functional Theory (DFT), would be used to determine the energies and shapes of its molecular orbitals. researchgate.netmdpi.com

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. quora.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms of the carboxylic acid group. quora.com The LUMO would likely be a π* antibonding orbital associated with the carbonyl (C=O) group or a σ* orbital associated with the C-Cl bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 1: Illustrative Calculated Electronic Properties for this compound

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to ionization potential and nucleophilicity. |

| LUMO Energy | -0.5 eV | Energy of the lowest energy electron-accepting orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Indicator of chemical reactivity and stability. A larger gap suggests higher stability. |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from electronic structure calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The compound this compound has several rotatable single bonds, including the C-C and C-O bonds in the chloroethoxy chain. Rotation around these bonds gives rise to various conformers, each with a distinct potential energy.

Computational methods can map out the potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy at each point, a process known as a PES scan. uni-muenchen.denih.gov This analysis identifies low-energy, stable conformations (local minima) and the transition states (saddle points) that connect them. The resulting energy landscape provides a detailed picture of the molecule's flexibility and the relative populations of its different conformers at a given temperature. Key interactions influencing conformational stability include torsional strain from eclipsing bonds and steric interactions between bulky groups. libretexts.org

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (O-C-C-Cl) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 (Global Minimum) | The oxygen and chlorine atoms are furthest apart, minimizing steric repulsion. |

| Gauche | ~60° | +4.5 | A higher energy conformer due to closer proximity of the oxygen and chlorine atoms. |

| Eclipsed (TS) | ~0° | +15.0 | A high-energy transition state for rotation between gauche conformers. |

Note: These values are illustrative, representing typical energy differences found in conformational analyses of similar molecules.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reaction pathways, and calculating kinetic parameters. rsc.org For this compound, one could investigate reactions such as intramolecular cyclization to form a lactone, which is a plausible transformation for this structure.

To study such a reaction, researchers would computationally model the reactant, potential intermediates, products, and, crucially, the transition states (TS). e3s-conferences.org A transition state is the highest energy point along the reaction coordinate and its structure determines the reaction's feasibility and rate. fu-berlin.de By locating the TS and calculating its energy relative to the reactant, the activation energy barrier (ΔE‡) can be determined. A lower activation energy implies a faster reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactant and product. rsc.orgresearchgate.net

Table 3: Hypothetical Energy Profile for Intramolecular Cyclization

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactant | 0 | This compound |

| Transition State (TS) | +120 | Highest energy point on the reaction pathway. |

| Product | -30 | Cyclic lactone product. |

Note: This table presents a hypothetical energy profile for a plausible reaction. The activation energy would be 120 kJ/mol and the reaction would be exothermic.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. numberanalytics.com These calculations help assign experimental IR peaks to specific molecular motions, such as the characteristic C=O stretch of the carboxylic acid (typically around 1700-1750 cm⁻¹), the O-H stretch, and the C-Cl stretch. researchgate.netspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. nih.govgaussian.comimist.ma These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can be invaluable for assigning complex experimental spectra and confirming the molecular structure.

Table 4: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~1725 cm⁻¹ | C=O (carbonyl) stretch |

| IR | Vibrational Frequency | ~3100 cm⁻¹ (broad) | O-H (hydroxyl) stretch |

| IR | Vibrational Frequency | ~750 cm⁻¹ | C-Cl (chloro) stretch |

| ¹³C NMR | Chemical Shift (δ) | ~178 ppm | C=O (carboxyl carbon) |

| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm | -COOH (carboxyl proton) |

| ¹H NMR | Chemical Shift (δ) | ~3.7 ppm | -CH₂-Cl (methylene adjacent to chlorine) |

Note: These are typical predicted values for the functional groups present in the molecule.

Quantum Chemical Studies of Reactivity Profiles

Beyond HOMO-LUMO analysis, several other quantum chemical descriptors can be calculated to build a comprehensive reactivity profile. mdpi.comnumberanalytics.comacs.org

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's electron density surface. numberanalytics.comacs.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack, such as the acidic proton of the carboxyl group and the carbon atom of the carbonyl group. numberanalytics.comresearchgate.net

Atomic Charges: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis can assign partial atomic charges to each atom in the molecule. These charges provide a quantitative measure of the local electron density, helping to identify the most electrophilic and nucleophilic centers and rationalize intermolecular interactions. For example, the carbonyl carbon would be expected to carry a significant positive partial charge, making it a prime target for nucleophiles.

Table 5: Illustrative Calculated Partial Atomic Charges (NBO)

| Atom | Illustrative Partial Charge (e) | Reactivity Implication |

|---|---|---|

| Carbonyl Carbon (C=O) | +0.65 | Highly electrophilic site. |

| Carbonyl Oxygen (C=O) | -0.55 | Nucleophilic and H-bond acceptor site. |

| Hydroxyl Proton (-OH) | +0.48 | Acidic proton, electrophilic site. |

| Chlorine (-Cl) | -0.15 | Electron-withdrawing, potential leaving group. |

Note: Values are hypothetical, based on typical charge distributions in similar functional groups.

Role As a Building Block and Synthetic Intermediate in Organic Synthesis

Precursor to Complex Organic Molecules

The structure of 2-(2-Chloroethoxy)-2-methylpropanoic acid makes it a valuable intermediate for the synthesis of larger, more complex molecules, particularly in medicinal chemistry. The 2-methylpropanoic acid core is a key structural feature in the "fibrate" class of lipid-lowering drugs, such as Clofibrate and Fenofibrate, which typically contain a 2-(aryloxy)-2-methylpropanoic acid skeleton. orientjchem.orgnih.gov While not a direct precursor to traditional fibrates, this compound can be envisioned as a key starting material for novel analogues. The terminal chlorine atom on the ethoxy side chain provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups or the coupling with other molecular fragments.

For example, the chloro group can be displaced by phenols, thiols, amines, or other nucleophiles to construct a diverse library of ether, thioether, or amine-containing derivatives. This strategy allows chemists to build molecules with precisely engineered properties. The related compound, 2-(2-chloroethoxy)acetic acid, is noted as a necessary raw material for synthesizing other chemical intermediates, such as esters, highlighting the value of the chloroethoxy acid scaffold in synthetic campaigns. google.com

The synthesis pathway for such complex molecules would typically involve two key transformations:

Activation of the Carboxylic Acid: The carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or an ester. This activated form can then readily react with alcohols or amines to form ester or amide bonds, respectively.

Substitution of the Chlorine Atom: The chloroethyl group can undergo nucleophilic substitution reactions (SN2), allowing it to be linked to other molecules. For instance, reaction with a substituted phenol (B47542) could lead to the formation of a more complex ether linkage, building a molecule with multiple functional domains.

This dual functionality makes this compound a strategic building block for creating compounds with potential applications in pharmaceuticals and agrochemicals.

Applications in Polymer Chemistry

The unique structure of this compound lends itself to several applications in the field of polymer chemistry, where the introduction of specific functional groups is crucial for tailoring polymer properties.

In controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, chain transfer agents (CTAs) are essential for regulating the molecular weight and architecture of polymers. Many common CTAs possess a carboxylic acid group, which can be used to anchor the CTA to a surface or to another molecule post-polymerization. rsc.orgsigmaaldrich.com

This compound serves as an ideal precursor for creating a functional CTA. The 2-methylpropanoic acid portion of the molecule is a common "R-group" in RAFT agents, as it can effectively re-initiate polymerization. A plausible synthetic route to convert this precursor into a functional trithiocarbonate (B1256668) CTA would involve:

Reaction of a thiol (e.g., dodecanethiol) with carbon disulfide in the presence of a base.

Alkylation of the resulting trithiocarbonate salt with this compound, where the propanoic acid's alpha-position is first brominated to create a leaving group.

The resulting CTA would possess both the trithiocarbonate group necessary for controlling the polymerization and the pendant chloroethoxy group. This chloro-functional handle remains intact on the polymer chain end after polymerization, where it can be used for subsequent "click" chemistry reactions or other modifications. mdpi.com

This compound can be chemically modified to act as a functional monomer for incorporation into polymer structures. By reacting the carboxylic acid with a molecule containing a polymerizable group (like glycidyl (B131873) methacrylate (B99206) or 2-hydroxyethyl acrylate), the this compound moiety can be attached to a vinyl group.

This resulting functional monomer can then be co-polymerized with conventional monomers (e.g., styrene, methyl methacrylate, or various acrylates) to introduce the chloroethoxy group as a pendant side chain along the polymer backbone. mdpi.com The presence of these reactive chlorine sites along the polymer chain allows for extensive post-polymerization modification. This technique is a powerful tool for creating graft copolymers, functional surfaces, or cross-linked polymer networks. For example, the chlorine atoms can serve as initiation sites for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of new polymer chains from the original backbone, creating a "grafted" or "comb-like" polymer architecture. researchgate.net

Derivatization for Advanced Materials Science Applications

The ability to derivatize this compound is key to its use in advanced materials. The chloroethyl group is a versatile functional handle that can be transformed into a wide array of other chemical groups through nucleophilic substitution.

For instance, the chlorine atom can be readily displaced by an azide (B81097) ion (from sodium azide) to install an azido (B1232118) group. This azido-functionalized molecule, or a polymer derived from it, can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions—a cornerstone of "click chemistry." This allows for the efficient and specific attachment of molecules containing alkyne groups, such as fluorescent dyes, bioactive peptides, or specialized end-groups like cholesterol that can induce self-assembly. mdpi.com

Furthermore, the chloro group can be substituted with other functionalities to tailor material properties:

Quaternary Ammonium (B1175870) Salts: Reaction with tertiary amines yields quaternary ammonium salts, which can impart antimicrobial or antistatic properties to a material.

Thiols: Substitution with a thiol group provides a site for disulfide bonding or for attachment to gold surfaces.

Hydrophilic Groups: Reaction with amines like amino-poly(ethylene glycol) can be used to create amphiphilic polymers for biomedical applications like drug delivery. ontosight.ai

These derivatization strategies enable the creation of smart polymers, functional coatings, and biocompatible materials for tissue engineering and other advanced applications.

Synthesis of Specialized Chemical Reagents and Auxiliaries

Beyond its role in creating large molecules and polymers, this compound can be used to synthesize smaller, specialized chemical reagents. Its bifunctional nature is again the key attribute.

The carboxylic acid can be activated, for example, by treatment with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, 2-(2-Chloroethoxy)-2-methylpropanoyl chloride. chegg.com This acyl chloride is a highly reactive intermediate that can be used to install the "2-(2-chloroethoxy)-2-methylpropanoyl" group onto molecules containing hydroxyl or amino groups, forming esters and amides, respectively. The resulting products are themselves bifunctional, containing both the newly formed ester/amide linkage and the reactive terminal chlorine. Such reagents are valuable in multi-step organic synthesis where sequential chemical modifications are required.

This approach allows for the creation of chemical linkers or spacers with a defined length and a reactive handle for subsequent conjugation, which is a common need in bioconjugation chemistry and the development of analytical probes.

Emerging Research Areas and Future Directions in 2 2 Chloroethoxy 2 Methylpropanoic Acid Chemistry

Novel Catalytic Approaches for Synthesis and Transformation

The development of innovative catalytic systems is paramount for enhancing the efficiency and selectivity of reactions involving 2-(2-chloroethoxy)-2-methylpropanoic acid. Current research trends point towards organocatalysis, biocatalysis, and advanced transition-metal catalysis as promising avenues.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for various transformations. For the synthesis of chiral derivatives of this compound, asymmetric organocatalysis could be employed. For instance, chiral amines or phosphoric acids could catalyze stereoselective alkylation or addition reactions to precursors, establishing the quaternary carbon center with high enantiomeric purity.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Hydrolases could be used for the stereoselective resolution of racemic mixtures of this compound or its esters. Furthermore, engineered enzymes could potentially catalyze the direct synthesis of the acid from prochiral substrates, offering a green and highly efficient route. The reductive amination of related keto-acids using aminodehydrogenases (AmDHs) to produce chiral amino acids showcases the potential for biocatalytic transformations in this class of molecules. mdpi.com

Advanced Transition-Metal Catalysis: While traditional catalysis is effective, new frontiers involve C-H activation and cross-coupling reactions. Catalytic systems based on palladium, rhodium, or iridium could enable the direct functionalization of the C-H bonds on the methyl or ethoxy groups of the molecule, bypassing the need for pre-functionalized substrates. This approach would significantly shorten synthetic routes and improve atom economy. For example, a directed C-H activation could lead to the introduction of new functional groups at specific positions, opening pathways to novel derivatives.

Table 1: Potential Novel Catalytic Approaches

| Catalytic Approach | Catalyst Example | Potential Application to this compound | Expected Advantage |

|---|---|---|---|

| Asymmetric Organocatalysis | Chiral Phosphoric Acid | Enantioselective synthesis of precursors | Access to enantiomerically pure compound |

| Biocatalysis | Lipase / Esterase | Kinetic resolution of racemic esters | High stereoselectivity, mild conditions |

| C-H Activation | Palladium(II) Acetate | Direct functionalization of the ethoxy moiety | Increased synthetic efficiency, novel derivatives |

Green Chemistry Principles in Synthetic Methodologies

Adherence to green chemistry principles is becoming a prerequisite for modern synthetic processes. For this compound, this involves the use of sustainable solvents, minimizing waste, and employing energy-efficient reaction conditions.

A key aspect is the replacement of volatile and toxic organic solvents. nih.gov Research into synthetic routes in water, supercritical fluids, or biodegradable ionic liquids is a primary focus. For instance, a synthesis method for the related 2-(2-chloroethoxy)acetic acid utilizes water as a solvent and nitric acid as an oxidant, demonstrating a move towards greener conditions. google.com Applying similar principles, the oxidation step in a potential synthesis of this compound could be redesigned to avoid chlorinated solvents and heavy metal oxidants.

Atom economy can be improved by designing syntheses that incorporate most of the atoms from the reactants into the final product. Catalytic C-H activation, as mentioned previously, is a prime example of an atom-economical approach. Additionally, utilizing alternative energy sources like microwave irradiation or sonication can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Principle of Green Chemistry | Traditional Approach (Hypothetical) | Green Chemistry Approach (Potential) |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Water, Ethanol (B145695), or solvent-free |

| Reagents | Stoichiometric heavy-metal oxidants | Catalytic oxidation with H₂O₂ or O₂ |

| Energy | Prolonged heating with oil bath | Microwave or ultrasound irradiation |

| Atom Economy | Use of protecting groups, multi-step | C-H activation, one-pot synthesis |

| Waste | Halogenated organic waste, metal salts | Biodegradable byproducts, recyclable catalyst |

Integration into Flow Chemistry and Automated Synthesis

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction yields and selectivities that are often difficult to achieve in batch processing. semanticscholar.org For example, exothermic reactions can be managed more safely due to the high surface-area-to-volume ratio of microreactors.

Pairing flow chemistry with automated systems driven by artificial intelligence (AI) represents the next frontier. synthiaonline.com AI algorithms can predict optimal reaction conditions and even suggest novel synthetic routes. An automated flow platform could perform a synthesis, analyze the output in real-time using in-line analytical techniques (e.g., HPLC, NMR), and then self-adjust the reaction conditions to maximize yield and purity, all without human intervention. sciforum.netnih.gov This approach would accelerate the discovery of new derivatives and the optimization of manufacturing processes for this compound.

Table 3: Batch Processing vs. Flow Chemistry for Synthesis

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, requires re-optimization | Simple, by running the system for longer |

| Safety | Poor heat transfer, risk with hazardous reagents | Excellent heat transfer, small reaction volumes |

| Process Control | Limited, concentration/temperature gradients | Precise control over parameters |

| Reproducibility | Can be variable between batches | High consistency and reproducibility |

| Automation | Complex to fully automate | Readily integrated with automated controls |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The molecular structure of this compound contains several functional groups—a carboxylic acid, an ether linkage, and a primary alkyl chloride—that offer opportunities for unexplored reactivity.

Selective Transformations: A key research direction is the development of methods to selectively transform one functional group in the presence of others. For example, developing a catalytic system that can activate the C-Cl bond for cross-coupling reactions without affecting the ether or carboxylic acid moieties would be highly valuable. This would allow for the late-stage diversification of the molecule, enabling the rapid synthesis of a library of analogues for screening purposes.

Ring-Forming Reactions: The molecule could serve as a precursor for novel heterocyclic structures. Intramolecular reactions, potentially triggered by a catalyst or light, could lead to the formation of lactones or other oxygen-containing rings. For instance, a selective transformation of the chloride into a nucleophilic group could facilitate an intramolecular cyclization onto the carboxylic acid moiety.

Polymer Chemistry: The compound could also be explored as a functional monomer. The carboxylic acid could be used for polyester (B1180765) or polyamide formation, while the chloroethoxy side-chain would impart specific properties (e.g., hydrophilicity, reactivity) to the resulting polymer. Research in this area would focus on controlled polymerization techniques to produce well-defined materials.

The systematic exploration of these reactivity modes will undoubtedly expand the synthetic utility of this compound, establishing it as a versatile platform molecule for creating complex and valuable chemical entities.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2-(2-Chloroethoxy)-2-methylpropanoic acid in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation to minimize inhalation exposure, and enclose processes to avoid aerosolization .

- PPE : Wear nitrile or natural rubber gloves and Tyvek® suits, as recommended for structurally similar chlorinated compounds .

- Emergency Measures : Install eye wash stations and showers; vacuum spills using HEPA filters to prevent dust dispersion .

- Training : Follow OSHA standards (29 CFR 1910.132) for PPE use and emergency response .

Q. How can researchers synthesize this compound, and what are critical reaction conditions?

- Methodological Answer :

- Route : Adapt protocols from analogous compounds (e.g., phenoxypropanoic acids) using nucleophilic substitution. React 2-methylpropanoic acid derivatives with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Monitor purity via HPLC, referencing impurity standards like those in pharmaceutical analyses .

Q. What analytical techniques are effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm the chloroethoxy and methylpropanoic groups. Compare with CAS 93-65-2 data for structural analogs .

- Chromatography : Apply reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–230 nm. Cross-validate with reference standards (e.g., EP impurity guidelines) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions, ensuring molecular weight consistency (C₆H₁₁ClO₃; theoretical ~166.6 g/mol).

Advanced Research Questions

Q. How can conflicting data on the reactivity of the chloroethoxy group be resolved?

- Methodological Answer :

- Experimental Replication : Vary solvents (polar vs. nonpolar) and temperatures to assess nucleophilic substitution rates. Use kinetic studies (e.g., UV-Vis monitoring) .

- Computational Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict reactivity, leveraging quantum chemistry calculations as in CC-DPS services .

- Cross-Validation : Compare results with structurally related compounds (e.g., 2-(2,4-dichlorophenoxy)propionic acid) to identify trends in electronic effects .

Q. What are potential metabolic pathways and environmental degradation products of this compound?

- Methodological Answer :

- In Vitro Studies : Incubate with liver microsomes (e.g., rat S9 fraction) to identify phase I metabolites (e.g., hydrolysis to 2-methylpropanoic acid) .

- Environmental Fate : Conduct soil/water biodegradation assays under aerobic/anaerobic conditions. Monitor chloroethoxy cleavage via LC-MS, referencing herbicide degradation pathways (e.g., MCPP’s microbial breakdown) .

- Toxicity Screening : Use in silico tools (e.g., EPA TEST) to predict ecotoxicity, addressing data gaps noted in similar compounds .

Q. How can researchers mitigate interference from impurities during synthesis?

- Methodological Answer :

- Process Optimization : Use scavenger resins (e.g., triphenylphosphine for chloride removal) to minimize byproducts .

- Analytical Troubleshooting : Employ orthogonal methods (e.g., GC-MS for volatile impurities, NMR for structural isomers). Reference EP impurity standards (e.g., Imp. K/L/M) for threshold limits .

- DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (e.g., stoichiometry, catalyst loading) and reduce side reactions .

Data Contradiction Analysis

Q. How should discrepancies in reported toxicity data (e.g., renal vs. hematopoietic effects) be addressed?

- Methodological Answer :

- Dose-Response Studies : Conduct in vivo assays at varying concentrations (e.g., OECD 407 guidelines) to clarify target organ specificity .

- Mechanistic Studies : Use cell-based assays (e.g., HEK293 for nephrotoxicity, erythrocyte lysis for hemolytic effects) to isolate pathways .

- Meta-Analysis : Aggregate historical data (e.g., NIOSH reports) to identify confounding variables (e.g., exposure duration, species differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.